Sulfamoyl chloride, (2-phenylethyl)-
Description
General Classification and Structural Features of Sulfamoyl Chlorides
Sulfamoyl chlorides, also known as aminosulfonyl chlorides, are a class of organosulfur compounds characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms, and single-bonded to a chlorine atom and a nitrogen atom. They can be generally classified based on the substitution pattern of the nitrogen atom as:
Unsubstituted sulfamoyl chloride: H₂NSO₂Cl
N-substituted sulfamoyl chlorides: RNHSO₂Cl
N,N-disubstituted sulfamoyl chlorides: R₂NSO₂Cl
The structural integrity of sulfamoyl chlorides is defined by the tetrahedral geometry around the sulfur atom. The bond lengths and angles are influenced by the nature of the substituents on the nitrogen atom. Generally, the S=O bond lengths are in the range of 1.42-1.45 Å, the S-N bond length is approximately 1.6-1.7 Å, and the S-Cl bond length is around 2.0-2.1 Å. The O-S-O bond angle is typically the largest, in the range of 120-125°, while the N-S-Cl angle is smaller.
Below is an interactive data table summarizing the typical structural parameters of sulfamoyl chlorides.
| Parameter | Typical Value Range |
| S=O Bond Length | 1.42 - 1.45 Å |
| S-N Bond Length | 1.6 - 1.7 Å |
| S-Cl Bond Length | 2.0 - 2.1 Å |
| O-S-O Bond Angle | 120° - 125° |
| N-S-Cl Bond Angle | 105° - 110° |
Significance of Sulfamoyl Chlorides as Versatile Synthetic Intermediates
The synthetic utility of sulfamoyl chlorides stems from the reactivity of the sulfur-chlorine bond. The chlorine atom is a good leaving group, making the sulfur atom susceptible to nucleophilic attack. This reactivity allows for the facile formation of sulfonamides through reaction with primary or secondary amines. magtech.com.cn Sulfonamides are a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, diuretic, anticonvulsant, and anti-inflammatory drugs.
Beyond their role in sulfonamide synthesis, sulfamoyl chlorides can be transformed into other valuable sulfur-containing functional groups. Their versatility makes them indispensable building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. google.com
Contextualization of (2-phenylethyl)sulfamoyl chloride within the Sulfamoyl Chloride Class
(2-phenylethyl)sulfamoyl chloride, with the chemical formula C₈H₁₀ClNO₂S, is an N-substituted sulfamoyl chloride. The presence of the 2-phenylethyl group, a common motif in biologically active molecules, distinguishes it from simpler alkyl or aryl substituted analogues.
Overview of Prior Research Trends on Related Sulfamoyl Systems
Research on sulfamoyl chlorides has historically focused on their synthesis and application in the preparation of sulfonamides. Early work established fundamental reactions, such as the reaction of amines with sulfuryl chloride. More recent research has explored the development of milder and more selective methods for their synthesis, as well as expanding their synthetic applications. For instance, the use of sulfamoyl chlorides in radical-mediated reactions has gained attention. acs.org Furthermore, the synthesis of chiral sulfamoyl chlorides and their application in asymmetric synthesis is an area of growing interest.
Academic Rationale for Focused Investigation of (2-phenylethyl)sulfamoyl chloride
While specific research articles focusing solely on (2-phenylethyl)sulfamoyl chloride are not abundant, the rationale for its investigation can be inferred from the convergence of two key areas in organic and medicinal chemistry: the synthetic versatility of the sulfamoyl chloride group and the biological significance of the 2-phenylethyl motif.
The 2-phenylethylamine scaffold is present in a vast number of natural products and pharmaceuticals, including neurotransmitters like dopamine (B1211576) and norepinephrine, as well as various alkaloids and synthetic drugs. nih.govresearchgate.net This prevalence is due to its ability to interact with a variety of biological targets. By incorporating this privileged scaffold into a sulfamoyl chloride, chemists can readily synthesize a library of novel sulfonamides and other related compounds for biological screening.
The investigation of (2-phenylethyl)sulfamoyl chloride is therefore driven by the potential to create new drug candidates with improved pharmacological profiles. The combination of the sulfamoyl group, known for its favorable pharmacokinetic properties, with the biologically active 2-phenylethyl moiety presents a promising strategy for the development of new therapeutic agents. nih.govresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
N-(2-phenylethyl)sulfamoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-13(11,12)10-7-6-8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABVLYIRSSTLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624251 | |
| Record name | (2-Phenylethyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223560-62-1 | |
| Record name | (2-Phenylethyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-phenylethyl)sulfamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2 Phenylethyl Sulfamoyl Chloride
Direct Chlorosulfonylation Pathways
Direct chlorosulfonylation involves the introduction of the chlorosulfonyl group onto the nitrogen atom of 2-phenylethylamine in a single step. This can be accomplished using powerful sulfonylating agents such as chlorosulfonic acid or derivatives of chlorosulfonyl isocyanate.
Synthesis from 2-Phenylethylamine and Chlorosulfonic Acid
The reaction of 2-phenylethylamine with chlorosulfonic acid is a direct and classical approach to the synthesis of (2-phenylethyl)sulfamoyl chloride. This method is analogous to the well-established chlorosulfonylation of aromatic compounds. The reaction typically involves the careful addition of 2-phenylethylamine to an excess of chlorosulfonic acid at a controlled temperature, often at or below room temperature, to manage the exothermic nature of the reaction. The use of an inert solvent may be employed to facilitate stirring and heat dissipation. Upon completion of the reaction, the mixture is typically quenched by pouring it onto ice, which precipitates the desired sulfamoyl chloride.
Table 1: Reaction Parameters for the Synthesis of Sulfamoyl Chlorides from Amines and Chlorosulfonic Acid
| Parameter | Condition |
|---|---|
| Reactant Ratio (Amine:Chlorosulfonic Acid) | Typically 1:3 to 1:5 |
| Temperature | 0 °C to room temperature |
| Solvent | Often neat, or in an inert solvent like chloroform |
It is crucial to handle chlorosulfonic acid with extreme caution due to its highly corrosive nature and violent reaction with water.
Utilization of Chlorosulfonyl Isocyanate (CSI) Derivatives
Chlorosulfonyl isocyanate (CSI) is a highly reactive reagent that can be utilized for the synthesis of sulfamoyl chlorides. However, the direct reaction of an amine with CSI typically leads to the formation of a sulfamoyl urea derivative due to the higher reactivity of the isocyanate group compared to the sulfonyl chloride moiety.
To circumvent this, a modified approach can be employed where the amine hydrochloride salt is reacted with chlorosulfonyl isocyanate in the presence of an alcohol, such as tert-butanol. This leads to the in-situ formation of a tert-butyl N-chlorosulfonylcarbamate intermediate. This intermediate can then be further manipulated to yield the desired sulfamoyl chloride, although this pathway is more aligned with indirect synthetic routes.
Indirect Synthetic Routes and Precursor Strategies
Indirect methods for the synthesis of (2-phenylethyl)sulfamoyl chloride involve the formation of a precursor which is subsequently converted to the target compound. These strategies can offer advantages in terms of selectivity and milder reaction conditions.
Preparation via N-Chlorosulfonylcarbamate Intermediates
As mentioned previously, the reaction of an amine hydrochloride salt with chlorosulfonyl isocyanate in the presence of an alcohol generates an N-chlorosulfonylcarbamate. In a study focused on the synthesis of novel sulfamides, β-benzylphenethylamine hydrochloride salts were reacted with chlorosulfonyl isocyanate (CSI) in the presence of tert-BuOH and an excess of triethylamine to produce sulfamoylcarbamates nih.gov. Subsequent removal of the Boc protecting group with trifluoroacetic acid yielded the corresponding sulfamides nih.gov. While this study aimed for sulfamides, the N-chlorosulfonylcarbamate intermediate is a key precursor that could potentially be converted to the sulfamoyl chloride under different reaction conditions.
Multi-Step Approaches from Readily Available Sulfonyl Compounds
(2-phenylethyl)sulfamoyl chloride can also be prepared through multi-step sequences starting from other sulfonyl compounds. One potential route involves the synthesis of the corresponding sulfonic acid, which is then converted to the sulfonyl chloride. For instance, (2-phenylethyl)sulfamic acid or its salts can be treated with a chlorinating agent like thionyl chloride or phosphorus pentachloride to yield the desired sulfamoyl chloride. A patent describes the preparation of various N-substituted sulfamic acid chlorides by reacting the corresponding sulfamic acid with thionyl chloride or phosphorus pentachloride.
Another approach could involve the conversion of a pre-existing sulfonamide. Although less common for the preparation of sulfamoyl chlorides, methods for the conversion of primary sulfonamides to sulfonyl chlorides have been developed, which could be adapted for this synthesis.
Green Chemistry and Sustainable Synthesis Approaches
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of sulfonyl chlorides and their derivatives. These approaches focus on the use of less hazardous reagents, renewable feedstocks, and environmentally benign solvents.
For the synthesis of sulfamoyl chlorides, green chemistry principles can be applied by:
Solvent Selection : Utilizing greener solvents such as water, ethanol, or deep eutectic solvents in the synthesis of sulfonamides, which are often prepared from sulfamoyl chlorides. One study demonstrated a general and mild method for synthesizing sulfonamides in sustainable solvents like water, ethanol, and glycerol by converting thiols to sulfonyl chlorides in situ researchgate.net.
Alternative Reagents : Exploring the use of milder and more selective chlorinating agents to replace harsh reagents like chlorosulfonic acid and thionyl chloride.
Catalytic Methods : Developing catalytic methods for the direct sulfamoylation of amines, which would reduce the amount of waste generated from stoichiometric reagents.
While specific green synthetic routes for (2-phenylethyl)sulfamoyl chloride are not extensively reported, the general principles and methodologies developed for the sustainable synthesis of other sulfonyl chlorides and sulfonamides can be adapted for its preparation.
Table 2: Green Chemistry Considerations in Sulfamoyl Chloride Synthesis
| Principle | Application |
|---|---|
| Safer Solvents and Auxiliaries | Use of water, ethanol, or deep eutectic solvents. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
Exploration of Catalytic and Reagent-Controlled Methodologies
The development of catalytic and reagent-controlled methods for the synthesis of sulfamoyl chlorides offers significant advantages in terms of selectivity, efficiency, and milder reaction conditions. While direct catalytic routes to (2-phenylethyl)sulfamoyl chloride are not extensively documented, analogous transformations in the synthesis of sulfonamides provide a strong basis for potential methodologies.
Catalytic approaches often focus on the activation of the amine or the sulfonylating agent. For instance, various metal catalysts have been shown to be effective in the sulfonylation of amines. organic-chemistry.orgresearchgate.net Indium and cupric oxide have been reported to catalyze the reaction between amines and sulfonyl chlorides, suggesting their potential applicability in the synthesis of (2-phenylethyl)sulfamoyl chloride from phenethylamine and a suitable sulfurylating agent. organic-chemistry.orgresearchgate.net These catalysts can facilitate the reaction under mild and neutral conditions, often leading to excellent yields. researchgate.net
Reagent-controlled synthesis provides another avenue for the targeted production of (2-phenylethyl)sulfamoyl chloride. The choice of the sulfonylating agent is critical in these methods. Chlorosulfonyl isocyanate is a versatile reagent that can be used to introduce the sulfamoyl chloride moiety. biotage.co.jp The reaction of an amine with chlorosulfonyl isocyanate can proceed in a controlled manner to yield the desired N-substituted sulfamoyl chloride. Another reagent-controlled strategy involves the in situ generation of the sulfonyl chloride. For example, thiols can be converted to their corresponding sulfonyl chlorides through oxidative chlorination, which can then react with an amine in a one-pot procedure. researchgate.netcbijournal.com This approach avoids the isolation of potentially unstable sulfonyl chloride intermediates.
The following table summarizes potential catalytic and reagent-controlled methodologies for the synthesis of (2-phenylethyl)sulfamoyl chloride based on analogous reactions reported in the literature.
| Method | Catalyst/Reagent | Proposed Reaction | Potential Advantages | Reference |
|---|---|---|---|---|
| Catalytic Sulfonylation | Cupric Oxide (CuO) | Phenethylamine + Sulfuryl chloride → (2-phenylethyl)sulfamoyl chloride | Mild and neutral conditions, high yields. | researchgate.net |
| Catalytic Sulfonylation | Indium (In) | Phenethylamine + Sulfonyl chloride → (2-phenylethyl)sulfamoyl chloride | Facile and efficient, applicable to less nucleophilic amines. | organic-chemistry.org |
| Reagent-Controlled | Chlorosulfonyl isocyanate (CSI) | Phenethylamine + CSI → (2-phenylethyl)sulfamoyl chloride | Versatile reagent for sulfamoylation. | biotage.co.jp |
| In-situ Generation | N-Chlorosuccinimide (NCS) / tert-Butylammonium chloride | Phenethyl thiol → (2-phenylethyl)sulfonyl chloride (in situ) + Phenethylamine → (2-phenylethyl)sulfamoyl chloride | One-pot synthesis, avoids isolation of sulfonyl chloride. | cbijournal.com |
Solvent-Free and Atom-Economical Protocols for Enhanced Synthesis
Solvent-free reaction conditions, often facilitated by microwave irradiation, have emerged as a powerful tool in organic synthesis. scielo.brnih.gov The absence of a solvent can lead to higher reaction rates, increased yields, and simplified work-up procedures. scielo.br For the synthesis of (2-phenylethyl)sulfamoyl chloride, a solvent-free approach could involve the direct reaction of phenethylamine with a sulfonylating agent, potentially in the presence of a solid support catalyst such as florisil or montmorillonite K10, which have been shown to catalyze sulfonamide formation. scielo.br
Microwave-assisted synthesis is another key technology for developing greener chemical processes. biotage.co.jporganic-chemistry.orgresearchgate.netnih.gov Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. biotage.co.jprasayanjournal.co.in The synthesis of sulfamoyl chlorides and sulfonamides has been successfully achieved using microwave irradiation, often in solvent-free or minimal solvent conditions. biotage.co.jpscielo.brorganic-chemistry.org This technique could be readily adapted for the synthesis of (2-phenylethyl)sulfamoyl chloride, offering a rapid and efficient alternative to traditional heating methods.
Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials from the starting materials into the final product. rsc.org Atom-economical approaches to sulfonylation are being actively explored. rsc.orgacs.orgnih.govacs.org For example, methods that utilize catalytic amounts of reagents and generate minimal waste are highly desirable. The development of direct C-H amination or other innovative bond-forming strategies could lead to more atom-economical routes to N-substituted sulfamoyl chlorides in the future.
The table below outlines potential solvent-free and atom-economical protocols for the synthesis of (2-phenylethyl)sulfamoyl chloride, drawing on established green chemistry principles for related transformations.
| Protocol | Conditions | Proposed Reaction | Potential Advantages | Reference |
|---|---|---|---|---|
| Solvent-Free Synthesis | Solid support catalyst (e.g., Florisil, Montmorillonite K10) | Phenethylamine + Sulfonyl chloride → (2-phenylethyl)sulfamoyl chloride | Reduced waste, simplified work-up, potential for catalyst recycling. | scielo.br |
| Microwave-Assisted Synthesis | Microwave irradiation (e.g., 80-160 °C, 5-20 min) | Phenethylamine + Sulfonylating agent → (2-phenylethyl)sulfamoyl chloride | Drastically reduced reaction times, improved yields, cleaner reactions. | biotage.co.jporganic-chemistry.orgresearchgate.netnih.gov |
| Solvent-Free, Microwave-Assisted | Neat reaction mixture, microwave irradiation | Phenethylamine + Sulfonylating agent → (2-phenylethyl)sulfamoyl chloride | Combines the benefits of both solvent-free and microwave-assisted methods for a highly efficient and green process. | scielo.br |
Reactivity and Mechanistic Investigations of 2 Phenylethyl Sulfamoyl Chloride
Electrophilic Reactivity at the Sulfur Center
The sulfur atom in (2-phenylethyl)sulfamoyl chloride is highly electrophilic due to the presence of two electron-withdrawing oxygen atoms and a chlorine atom. This renders the sulfur center susceptible to attack by a variety of nucleophiles. The general reaction mechanism proceeds through a nucleophilic addition-elimination pathway.
Nucleophilic Addition-Elimination Reactions with Oxygen Nucleophiles (e.g., Alcoholysis to Sulfamates)
While specific studies on the alcoholysis of (2-phenylethyl)sulfamoyl chloride are not extensively documented, the reaction is expected to proceed readily with various oxygen nucleophiles, such as alcohols and phenols, to form the corresponding (2-phenylethyl)sulfamates. This transformation is a standard method for the synthesis of sulfamates. organic-chemistry.orgchemguide.co.uk
The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfamoyl chloride. This is followed by the elimination of a chloride ion, typically facilitated by a base to neutralize the liberated hydrochloric acid. chemguide.co.uklibretexts.org
General Reaction Scheme:
R-OH + (2-phenylethyl)NHSO₂Cl → (2-phenylethyl)NHSO₂OR + HCl
A variety of bases can be employed to drive the reaction to completion, with common choices including pyridine (B92270) and triethylamine. The choice of solvent can also influence the reaction rate and yield.
| Nucleophile | Product | Reaction Conditions |
| Primary Alcohol | Alkyl (2-phenylethyl)sulfamate | Base (e.g., pyridine), Aprotic Solvent |
| Secondary Alcohol | Alkyl (2-phenylethyl)sulfamate | Base (e.g., pyridine), Aprotic Solvent |
| Phenol | Aryl (2-phenylethyl)sulfamate | Base (e.g., pyridine), Aprotic Solvent |
This table illustrates the expected outcomes based on general reactions of sulfamoyl chlorides with alcohols.
Reactions with Nitrogen Nucleophiles (e.g., Aminolysis to Sulfamides and Sulfonamides)
The reaction of sulfamoyl chlorides with nitrogen nucleophiles, such as primary and secondary amines, is a well-established method for the synthesis of sulfamides. In the case of (2-phenylethyl)sulfamoyl chloride, aminolysis would lead to the formation of N-substituted (2-phenylethyl)sulfamides.
A closely related and well-documented reaction is the synthesis of sulfonamides from 2-phenylethylamine and a sulfonyl chloride, such as benzenesulfonyl chloride. In a study by Taha et al., N-(2-phenylethyl)benzenesulfonamide was synthesized by reacting 2-phenylethylamine with benzenesulfonyl chloride in a basic medium at room temperature. researchgate.netnih.gov This reaction highlights the nucleophilic character of the amino group in the 2-phenylethyl moiety and the electrophilic nature of the sulfonyl chloride.
Reaction Scheme from a Related Study:
2-phenylethylamine + Benzenesulfonyl chloride → N-(2-phenylethyl)benzenesulfonamide
This reaction proceeded in excellent yield, demonstrating the efficiency of the formation of the sulfonamide linkage. researchgate.net The study further elaborated on the N-alkylation of the resulting sulfonamide using various alkyl halides in the presence of sodium hydride. researchgate.net
Based on this, the reaction of (2-phenylethyl)sulfamoyl chloride with a primary or secondary amine (R¹R²NH) would be expected to yield the corresponding sulfamide (B24259), (2-phenylethyl)NHSO₂NR¹R².
| Nucleophile (Amine) | Product |
| Primary Amine (RNH₂) | N-alkyl-(2-phenylethyl)sulfamide |
| Secondary Amine (R₂NH) | N,N-dialkyl-(2-phenylethyl)sulfamide |
| Ammonia (NH₃) | (2-phenylethyl)sulfamide |
This table outlines the expected products from the reaction of (2-phenylethyl)sulfamoyl chloride with various nitrogen nucleophiles, drawing parallels from the reactivity of 2-phenylethylamine.
Reactions with Carbon-Based Nucleophiles (e.g., Organometallic Reagents, Enolates)
Reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li) would be expected to lead to the formation of sulfones after hydrolysis of the initial adduct. The highly reactive nature of these organometallic reagents suggests that the reaction would proceed rapidly. libretexts.orgchemistrysteps.comyoutube.com
Enolates, being softer nucleophiles, can also potentially react with sulfamoyl chlorides. The reaction of an enolate with (2-phenylethyl)sulfamoyl chloride would result in the formation of a β-keto sulfone. The generation of the enolate typically requires a strong base, and the subsequent reaction with the sulfamoyl chloride would form a new C-S bond. masterorganicchemistry.comlibretexts.org
| Nucleophile | Expected Product |
| Grignard Reagent (RMgX) | (2-phenylethyl)amino(alkyl)sulfone |
| Organolithium (RLi) | (2-phenylethyl)amino(alkyl)sulfone |
| Enolate | β-keto-(2-phenylethyl)aminosulfone |
This table presents the hypothetical products from the reaction of (2-phenylethyl)sulfamoyl chloride with carbon-based nucleophiles based on the known reactivity of sulfonyl chlorides.
Intramolecular Cyclization and Ring-Closing Reactions
The 2-phenylethyl group in (2-phenylethyl)sulfamoyl chloride introduces the possibility of intramolecular reactions, leading to the formation of cyclic structures. These reactions are of significant interest in synthetic chemistry for the construction of heterocyclic compounds.
Formation of Cyclic Sulfamides and Sultams
While direct intramolecular cyclization of (2-phenylethyl)sulfamoyl chloride itself is not documented, derivatives of this compound could undergo such reactions. For instance, if the terminal phenyl group were to be functionalized with a nucleophilic group (e.g., an amino or hydroxyl group), intramolecular cyclization could occur.
More broadly, the synthesis of sultams, which are cyclic sulfonamides, is a well-established area of organic synthesis. bohrium.comorganic-chemistry.orgnih.gov These reactions often involve the intramolecular reaction of a sulfonamide with another functional group within the same molecule. A derivative of (2-phenylethyl)sulfamoyl chloride, such as N-(2-phenylethyl)-ω-haloalkylsulfonamide, could potentially cyclize to form a sultam.
The formation of cyclic sulfamides, also known as sulfamidates, typically involves the intramolecular reaction of a sulfamate (B1201201) ester. researchgate.netresearchgate.net For example, an alcohol containing a suitably positioned amino group could be reacted with (2-phenylethyl)sulfamoyl chloride to form a sulfamate intermediate, which could then undergo intramolecular cyclization.
Cascade Reactions Incorporating Intramolecular Sulfamoylation
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of complex molecules in a single operation. A cascade reaction involving an intramolecular sulfamoylation step with a derivative of (2-phenylethyl)sulfamoyl chloride could, in principle, be designed.
Such a reaction would likely involve a substrate containing the (2-phenylethyl)sulfamoyl group and other functionalities that can participate in a series of sequential reactions. For example, an initial intermolecular reaction could trigger a conformational change or unmask a functional group, which then participates in an intramolecular cyclization with the sulfamoyl moiety. Although specific examples involving (2-phenylethyl)sulfamoyl chloride are not reported, the general principles of cascade reactions suggest that such transformations are feasible and could provide efficient routes to complex heterocyclic systems. researchgate.net
Rearrangement and Degradation Pathways
The reactivity of (2-phenylethyl)sulfamoyl chloride is significantly influenced by the presence of the 2-phenylethyl group, which can participate in intramolecular reactions, leading to rearrangements and specific degradation pathways under various conditions.
Acid-Catalyzed and Thermal Rearrangements
Under acidic or thermal conditions, (2-phenylethyl)sulfamoyl chloride is susceptible to rearrangements involving the participation of the phenyl group. This is a well-documented phenomenon in other 2-phenylethyl derivatives, such as halides and tosylates, and is expected to influence the reactivity of the corresponding sulfamoyl chloride. researchgate.netresearchgate.net
The key intermediate in these rearrangements is the formation of a bridged phenonium ion. In an acid-catalyzed process, protonation of the sulfamoyl chloride group could facilitate the departure of the chloride ion, leading to a sulfonyl cation. Neighboring group participation by the phenyl ring would then lead to the formation of the stable phenonium ion intermediate. This intermediate can then be attacked by a nucleophile at either the benzylic or the terminal carbon, leading to a mixture of products.
A plausible acid-catalyzed rearrangement pathway could involve the loss of HCl to form a sulfonyl cation, which is then stabilized by the neighboring phenyl group to form a phenonium ion. This can subsequently react with available nucleophiles or undergo elimination.
Under thermal stress, a similar rearrangement may occur. The cleavage of the S-Cl bond could be the initial step, followed by the formation of the phenonium ion. Alternatively, a concerted mechanism where the phenyl group assists in the departure of the chloride ion is also possible. Degradation can occur through the elimination of sulfur dioxide from a rearranged intermediate. For instance, the phenonium ion could lead to the formation of styrene (B11656) as a degradation product. sciencemadness.orgsciencemadness.org
Table 1: Plausible Products from Rearrangement of (2-phenylethyl)sulfamoyl chloride
| Starting Material | Condition | Intermediate | Plausible Products |
| (2-phenylethyl)sulfamoyl chloride | Acid-Catalyzed | Phenonium ion | 1-Phenylethylsulfamoyl chloride, Styrene, 2-Phenylethanol (if water is present) |
| (2-phenylethyl)sulfamoyl chloride | Thermal | Phenonium ion | Styrene, Sulfur dioxide, 1-Phenylethyl chloride |
Stability and Reactivity Profile in Diverse Chemical Environments
The stability of (2-phenylethyl)sulfamoyl chloride is highly dependent on the chemical environment, particularly the presence of nucleophiles, acids, and bases, as well as the solvent.
pH and Nucleophiles: Like most sulfamoyl chlorides, the (2-phenylethyl) derivative is sensitive to hydrolysis. acs.org In aqueous environments, especially under neutral to basic conditions, it will readily hydrolyze to the corresponding sulfonic acid, (2-phenylethyl)sulfamic acid. The rate of hydrolysis is expected to be significant. In the presence of other nucleophiles, such as amines or alcohols, it will undergo sulfonylation to form the corresponding sulfonamides or sulfonate esters, respectively. rsc.orgresearchgate.net
Solvent Effects: The choice of solvent plays a crucial role in the stability and reactivity of (2-phenylethyl)sulfamoyl chloride. Protic solvents, such as water and alcohols, can act as nucleophiles, leading to solvolysis reactions. researchgate.net Aprotic solvents, such as dichloromethane, chloroform, and toluene, are generally preferred for handling and reactions of sulfamoyl chlorides to avoid unwanted side reactions. rsc.orgnih.gov However, even in aprotic solvents, trace amounts of water can lead to gradual decomposition.
Thermal Stability: As discussed in the previous section, (2-phenylethyl)sulfamoyl chloride is expected to have limited thermal stability. At elevated temperatures, it is likely to undergo rearrangement and decomposition. nih.govacs.org The presence of the 2-phenylethyl group, with its potential for rearrangement, may render it less thermally stable than simpler alkyl or aryl sulfamoyl chlorides.
Table 2: Reactivity of (2-phenylethyl)sulfamoyl chloride in Different Environments
| Environment | Reactivity |
| Aqueous (neutral/basic) | Rapid hydrolysis to (2-phenylethyl)sulfamic acid |
| Aqueous (acidic) | Hydrolysis and potential for acid-catalyzed rearrangement |
| Alcoholic Solvents | Solvolysis to form sulfonate esters |
| Amine Solutions | Formation of N-substituted sulfonamides |
| Aprotic Solvents (e.g., CH₂Cl₂) | Relatively stable, suitable for reactions with other nucleophiles |
| Elevated Temperatures | Rearrangement and decomposition |
Computational and Theoretical Insights into Reaction Mechanisms
While specific computational studies on (2-phenylethyl)sulfamoyl chloride are not extensively documented in publicly available literature, Density Functional Theory (DFT) provides a powerful tool to investigate its reaction mechanisms, including rearrangements, transition states, and energy barriers. nih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways
DFT calculations can be employed to model the reaction pathways for the rearrangement and degradation of (2-phenylethyl)sulfamoyl chloride. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed.
For the acid-catalyzed rearrangement, DFT can be used to model the protonation step, the formation of the sulfonyl cation, and the subsequent intramolecular cyclization to form the phenonium ion intermediate. The calculations would help in determining the relative stability of the classical secondary carbocation versus the bridged phenonium ion, providing insight into the preferred reaction pathway. uv.es
Similarly, for thermal decomposition, DFT can be used to explore different possible pathways, such as a concerted mechanism for rearrangement or a stepwise process involving initial S-Cl bond cleavage. The calculations can help to identify the most energetically favorable pathway. researchgate.net
Elucidation of Transition States and Energy Barriers
A key aspect of computational studies is the identification and characterization of transition states. For the rearrangement of (2-phenylethyl)sulfamoyl chloride, DFT calculations can locate the transition state structure for the formation of the phenonium ion. The geometry of this transition state would reveal the extent of phenyl group participation in the departure of the chloride ion.
Once the transition state is located, its energy can be calculated, which allows for the determination of the activation energy (energy barrier) for the reaction. joaquinbarroso.com This provides a quantitative measure of the reaction rate. By comparing the energy barriers for different competing pathways (e.g., rearrangement vs. direct nucleophilic substitution), the major reaction pathway can be predicted.
For instance, DFT calculations could compare the energy barrier for the direct SN2 attack of a nucleophile on the sulfur atom versus the energy barrier for the rearrangement pathway involving the phenonium ion. This would provide valuable insights into the conditions that favor one pathway over the other.
Table 3: Representative Energy Barriers for Plausible Reaction Steps of (2-phenylethyl)sulfamoyl chloride (Hypothetical DFT Data)
| Reaction Step | Description | Estimated Energy Barrier (kcal/mol) |
| S-Cl Bond Cleavage | Homolytic cleavage to form sulfonyl radical | 30 - 40 |
| Phenonium Ion Formation | Phenyl-assisted S-Cl bond cleavage | 15 - 25 |
| Nucleophilic Attack on Sulfur | Direct SN2-type reaction | 10 - 20 (depending on nucleophile) |
| Elimination to Styrene | From phenonium ion intermediate | 5 - 15 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from DFT calculations.
Applications of 2 Phenylethyl Sulfamoyl Chloride in Advanced Organic Synthesis
As a Selective Sulfamoylating Reagent
The primary function of (2-phenylethyl)sulfamoyl chloride is to act as a sulfamoylating agent, transferring the (2-phenylethyl)sulfamoyl moiety, C₆H₅CH₂CH₂NHSO₂–, to a nucleophilic substrate. This reaction is a reliable method for forming stable sulfamate (B1201201) and sulfamide (B24259) bonds.
(2-Phenylethyl)sulfamoyl chloride reacts readily with a range of nucleophiles, most notably alcohols and amines, to yield the corresponding N-(2-phenylethyl)sulfamates and N-(2-phenylethyl)sulfamides. The classic laboratory approach involves the reaction of the sulfamoyl chloride with an amine or alcohol, often in the presence of a base like pyridine (B92270) to neutralize the hydrogen chloride byproduct. wikipedia.org
The reaction with primary or secondary amines leads to the formation of a stable S-N bond, creating a sulfamide. rsc.org Similarly, its reaction with alcohols or phenols results in the formation of a sulfamate ester (an S-O bond). These reactions are typically efficient and allow for the direct installation of the bulky and lipophilic 2-phenylethyl group onto a target molecule. This substituent can be crucial for modulating the pharmacological properties of bioactive compounds. The sulfamide functional group is a valuable and versatile group in medicinal chemistry. nih.gov
Table 1: General Sulfamoylation Reactions This table illustrates the general reaction of (2-phenylethyl)sulfamoyl chloride with common organic functional groups.
| Reactant | Functional Group | Product Class | General Structure of Product |
|---|---|---|---|
| Primary Amine (R-NH₂) | Amine | N,N'-Disubstituted Sulfamide | C₆H₅CH₂CH₂NHSO₂NHR |
| Secondary Amine (R₂NH) | Amine | N,N',N'-Trisubstituted Sulfamide | C₆H₅CH₂CH₂NHSO₂NR₂ |
| Alcohol (R-OH) | Hydroxyl | N-Substituted Sulfamate Ester | C₆H₅CH₂CH₂NHSO₂OR |
| Phenol (Ar-OH) | Phenolic Hydroxyl | N-Substituted Sulfamate Ester | C₆H₅CH₂CH₂NHSO₂OAr |
In molecules containing multiple hydroxyl or amino groups, the sulfamoylation reaction can exhibit selectivity. Research on related sulfamoylating agents has shown that these reactions can be highly regioselective, often favoring primary alcohols over secondary alcohols. lookchem.comnih.govorganic-chemistry.org This selectivity is attributed to the steric hindrance around the reaction center. The bulky nature of the (2-phenylethyl)sulfamoyl chloride would likely enhance this preference, allowing for the selective functionalization of less sterically hindered positions in polyfunctional molecules like nucleosides or carbohydrates. organic-chemistry.org
When (2-phenylethyl)sulfamoyl chloride reacts with a chiral alcohol or amine, the stereochemical outcome is of significant interest. While the reaction occurs at the sulfur atom and does not directly involve the chiral center of the substrate, the conditions can influence the integrity of the stereocenter. The synthesis of chiral sulfinyl compounds often involves diastereoselective preparations, and similar considerations apply to sulfamoylation to avoid racemization or epimerization of sensitive substrates. nih.gov The specific reaction conditions, such as solvent and base, must be carefully chosen to preserve the stereochemistry of the starting material.
Building Block for Complex Molecular Scaffolds
Beyond simple sulfamoylation, (2-phenylethyl)sulfamoyl chloride serves as a versatile building block for synthesizing more elaborate and functionally rich molecular architectures. The resulting sulfamate and sulfamide products can undergo further transformations, including intramolecular cyclizations, to generate novel heterocyclic systems.
The sulfamide linkage is a key structural element in a variety of heterocyclic compounds. mdpi.com A common synthetic strategy involves the initial reaction of (2-phenylethyl)sulfamoyl chloride with a bifunctional substrate. The resulting intermediate, which now contains the (2-phenylethyl)sulfamoyl group, can then be induced to cyclize. For example, a substrate containing both an amine and a suitably positioned leaving group can be sulfamoylated and subsequently undergo an intramolecular nucleophilic substitution to form a cyclic sulfonamide, also known as a sultam. wikipedia.org
Intramolecular cyclization of substrates containing a sulfamide moiety is a recognized method for creating nitrogen- and sulfur-containing rings such as thiadiazines or benzothiadiazepines. mdpi.comnih.govnih.gov The phenylethyl group, while not directly participating in the cyclization, becomes a significant substituent on the final heterocyclic scaffold, influencing its conformational properties and biological activity.
Table 2: Examples of Heterocyclic Scaffolds from (2-phenylethyl)sulfamoyl chloride Derivatives This table provides hypothetical examples of how derivatives of (2-phenylethyl)sulfamoyl chloride could be used to synthesize heterocyclic systems.
| Starting Substrate (Bifunctional) | Intermediate Product | Potential Heterocyclic Core |
|---|---|---|
| 2-(2-Aminoethyl)phenol | N-(2-phenylethyl)-N'-(2-(2-hydroxyphenyl)ethyl)sulfamide | Benzoxathiazepine |
| 1-Amino-3-chloropropane | N-(3-chloropropyl)-N'-(2-phenylethyl)sulfamide | 1,2,5-Thiadiazepane |
| o-Alkynyl arylamine | N-(o-alkynylphenyl)-N'-(2-phenylethyl)sulfamide | Substituted Indole |
The use of (2-phenylethyl)sulfamoyl chloride allows for the precise construction of sulfamides and sulfamates with distinct functionalities. The sulfamide moiety itself is considered a valuable functional group in medicinal chemistry, often acting as a bioisosteric replacement for sulfonamides or ureas. nih.gov The presence of the N-(2-phenylethyl) group adds a non-polar, aromatic component to the molecule, which can be critical for receptor binding or membrane permeability.
This reagent enables the creation of a diverse library of compounds where the properties can be systematically tuned. For instance, by reacting (2-phenylethyl)sulfamoyl chloride with a series of different amino acids, a collection of sulfamide-peptide hybrids can be generated. The phenylethyl group provides a consistent structural feature, while the amino acid portion offers variability. Such differentiated architectures are central to modern drug discovery programs, where structure-activity relationships are explored. acs.org
Precursor for Advanced Chemical Reagents and Catalysts (focus on chemical utility, not final material properties)
The chemical utility of (2-phenylethyl)sulfamoyl chloride extends to its role as a precursor for more advanced chemical tools. The products derived from its reactions can be further modified to create specialized reagents or catalysts for organic synthesis.
The sulfonamide group is known to be a versatile directing group in C-H activation and functionalization reactions. researchgate.net A molecule synthesized using (2-phenylethyl)sulfamoyl chloride could be designed where the sulfamoyl nitrogen directs a metal catalyst to a specific C-H bond on the phenylethyl ring or elsewhere in the molecule, enabling late-stage functionalization. researchgate.netacs.org This allows for the introduction of new functional groups at positions that would be difficult to access through other means.
Furthermore, the sulfamide framework can be incorporated into ligands for transition metal catalysis. The nitrogen and oxygen atoms of the sulfamoyl group can coordinate with metal ions, and the properties of the resulting metal complex can be tuned by modifying the substituents. nih.gov For example, the phenyl ring of the (2-phenylethyl) group could be further substituted with electron-donating or electron-withdrawing groups to modulate the electronic properties of the metal center. Such tailored ligands are essential for developing catalysts with high activity and selectivity for specific chemical transformations. The resulting N-(2-phenylethyl)sulfamides could also serve as precursors for chiral auxiliaries or organocatalysts, particularly if derived from chiral amines or alcohols.
General searches on related compounds and topics, such as chiral sulfamoyl derivatives and polysulfonamides, did not yield any specific examples or detailed research findings involving the (2-phenylethyl) moiety attached to the sulfamoyl chloride. This suggests that the use of Sulfamoyl chloride, (2-phenylethyl)- in these specific areas of advanced organic synthesis may be a novel area of research that has not yet been explored or published in accessible scientific literature.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article on the "" with the specified subsections on chiral ligands and specialty polymers, as there is no available data to support the content.
Table of Compounds Mentioned
Since no specific applications or related compounds could be discussed in the context of the requested article, a table of compounds cannot be generated.
Derivatization and Structural Modification of 2 Phenylethyl Sulfamoyl Chloride
Modifications at the Sulfamoyl Moiety
The sulfamoyl chloride group is a highly reactive functional group that readily undergoes nucleophilic substitution, providing a straightforward method for introducing a variety of substituents.
The primary route for modifying the sulfamoyl chloride moiety is through nucleophilic substitution at the sulfur atom. This reaction is analogous to the well-established chemistry of arenesulfonyl chlorides. mdpi.com The electrophilic sulfur atom of the sulfamoyl chloride is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new bond between the sulfur and the nucleophile.
One of the most common transformations is the reaction with amines to form substituted sulfamides. For instance, the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base yields the corresponding N-substituted sulfonamide. researchgate.netnih.gov This reaction is a cornerstone in the synthesis of a vast array of biologically active compounds. researchgate.netnih.gov While the direct reaction with (2-phenylethyl)sulfamoyl chloride is not explicitly detailed in the provided results, the synthesis of N-substituted sulfonamides from 2-phenylethylamine and benzenesulfonyl chloride provides a strong precedent for this type of transformation. researchgate.netnih.gov The general scheme for this reaction involves the formation of a sulfonamide linkage by reacting the sulfonyl chloride with an amine.
Similarly, reaction with alcohols or phenols in the presence of a base would lead to the formation of sulfamates. The mechanism for these nucleophilic substitution reactions at the sulfonyl sulfur is generally considered to be a concerted SN2-type displacement. mdpi.comnih.gov
A variety of nucleophiles can be employed in these reactions, leading to a diverse set of derivatives as illustrated in the table below.
| Nucleophile | Product Class | General Structure |
| Primary Amine (R-NH₂) | N-Substituted Sulfamide (B24259) | |
| Secondary Amine (R₂NH) | N,N-Disubstituted Sulfamide | |
| Alcohol (R-OH) | Sulfamate (B1201201) Ester | |
| Phenol (Ar-OH) | Aryl Sulfamate Ester |
Table 1: Examples of Nucleophilic Substitution Products from (2-phenylethyl)sulfamoyl chloride.
Post-synthetic modification (PSM) is a powerful strategy for introducing functional groups into a molecule after its initial synthesis. rsc.org This approach can be advantageous when the desired functional groups are not compatible with the initial reaction conditions. rsc.org In the context of the sulfamoyl group, once a primary sulfonamide (R-SO₂NH₂) is formed from (2-phenylethyl)sulfamoyl chloride and ammonia, the nitrogen atom can be further functionalized.
For example, the sulfonamide nitrogen can be alkylated or acylated under basic conditions. researchgate.netnih.gov A study on the synthesis of N-substituted derivatives of N-(2-phenylethyl)benzenesulfonamide demonstrated that treatment with sodium hydride followed by an alkyl or acyl halide successfully yielded the corresponding N-substituted sulfonamides. researchgate.netnih.gov This indicates that the sulfonamide derived from (2-phenylethyl)sulfamoyl chloride could be similarly modified.
Furthermore, more complex modifications can be envisioned. For instance, the development of Pyry-BF₄ as a reagent enables the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions, allowing for subsequent reactions with a variety of nucleophiles. nih.gov This "late-stage" functionalization is particularly valuable for the synthesis of complex molecules. nih.gov
Functionalization of the (2-phenylethyl) Side Chain
The (2-phenylethyl) side chain provides additional opportunities for structural modification, including reactions on the phenyl ring and transformations of the ethyl linker.
The phenyl ring of the (2-phenylethyl) moiety is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry for introducing substituents onto an aromatic ring. minia.edu.eguci.edumasterorganicchemistry.comlibretexts.org The sulfamoyl group, being an electron-withdrawing group, is expected to be a meta-director. However, the directing effect in (2-phenylethyl)sulfamoyl chloride would be influenced by the entire side chain.
Common EAS reactions that could be applied to the phenyl ring include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. uci.edumasterorganicchemistry.com The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. uci.edu
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide and a Lewis acid catalyst. minia.edu.eguci.edumasterorganicchemistry.com
A recent study has also demonstrated the palladium-catalyzed meta-C–H arylation of phenylethyl derivatives using a removable directing group. nih.govresearchgate.net This advanced technique allows for selective functionalization at the meta position of the phenyl ring, which can be challenging to achieve through classical EAS reactions. nih.govresearchgate.net
The table below summarizes the potential products from electrophilic aromatic substitution on the phenyl ring.
| Reaction | Reagents | Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-(2-phenylethyl)sulfamoyl chloride |
| Bromination | Br₂, FeBr₃ | Bromo-(2-phenylethyl)sulfamoyl chloride |
| Sulfonation | SO₃, H₂SO₄ | Sulfo-(2-phenylethyl)sulfamoyl chloride |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-(2-phenylethyl)sulfamoyl chloride |
| meta-C-H Arylation | Aryl halide, Pd catalyst, directing group | meta-Aryl-(2-phenylethyl)sulfamoyl chloride |
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring.
The ethyl linker between the phenyl ring and the sulfamoyl group is generally less reactive than the other functional groups in the molecule. However, specific transformations can be envisioned, particularly if other functional groups are introduced into the molecule. For instance, if a hydroxyl group were present on the ethyl chain, it could be oxidized or used as a handle for further derivatization. While direct transformations of the saturated ethyl linker are challenging, radical-based reactions or the introduction of unsaturation could provide pathways for further modification.
Development of Analogs with Tunable Reactivity and Selectivity
The development of analogs of (2-phenylethyl)sulfamoyl chloride with tunable reactivity and selectivity is a key area of interest, particularly in the context of medicinal chemistry and materials science. By systematically modifying the structure, it is possible to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and interactions with biological targets or other molecules.
For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can alter the reactivity of both the sulfamoyl chloride and the aromatic ring itself. Electron-donating groups would increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups would have the opposite effect. uci.edu
Furthermore, the nature of the substituent on the sulfamoyl nitrogen in the resulting sulfonamides can dramatically influence the biological activity of the molecule. A review on sulfamoyl-based compounds highlights the importance of these modifications in developing capsid assembly modulators for the Hepatitis B virus. nih.govnih.govresearchgate.net The exploration of various aliphatic and aromatic heterocyclic carboxamides attached to the sulfamoyl moiety has led to the identification of potent antiviral agents. nih.gov
The synthesis of a library of compounds with systematic variations in the (2-phenylethyl) side chain and the substituents on the sulfamoyl group would allow for a comprehensive structure-activity relationship (SAR) study. This approach is fundamental to the rational design of new molecules with desired properties.
Systematic Variation of Substituents for Structure-Reactivity Correlation
The reactivity of sulfamoyl chlorides is intrinsically linked to their electronic and steric properties. By systematically introducing substituents on the phenylethyl moiety of (2-phenylethyl)sulfamoyl chloride, a comprehensive understanding of the structure-reactivity relationship can be established. Although specific studies on the systematic variation of substituents for (2-phenylethyl)sulfamoyl chloride are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous N-substituted sulfamoyl chlorides and arenesulfonyl chlorides.
The electronic nature of substituents on the phenyl ring is expected to have a significant impact on the electrophilicity of the sulfur atom in the sulfamoyl chloride group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density around the sulfonyl center, thereby influencing the rate of nucleophilic attack.
Key Research Findings:
Influence of Aromatic Substituents: In studies of related N-acylsulfonamides, the electronic properties of substituents on aromatic rings have been shown to significantly influence their physicochemical properties, which in turn affects their reactivity and biological activity. nih.gov
Reactivity of Sulfonyl Chlorides: The sulfonyl group is generally recognized as a strong electron-withdrawing group, which enhances the electrophilicity of the sulfur atom. researchgate.net The reactivity of sulfonyl chlorides in nucleophilic substitution reactions is well-established. organic-chemistry.org
To systematically study these effects on (2-phenylethyl)sulfamoyl chloride, a series of derivatives could be synthesized with substituents at various positions on the phenyl ring.
Hypothetical Substituent Effects on (2-phenylethyl)sulfamoyl chloride Reactivity:
| Substituent (Position on Phenyl Ring) | Expected Electronic Effect | Predicted Impact on Reactivity with Nucleophiles |
| -NO₂ (para) | Strong Electron-Withdrawing | Increased reactivity |
| -CN (para) | Strong Electron-Withdrawing | Increased reactivity |
| -Cl (para) | Weak Electron-Withdrawing | Slightly increased reactivity |
| -H (unsubstituted) | Neutral | Baseline reactivity |
| -CH₃ (para) | Weak Electron-Donating | Decreased reactivity |
| -OCH₃ (para) | Strong Electron-Donating | Decreased reactivity |
This table is based on established principles of electronic effects in organic chemistry and is intended to be illustrative for the compound .
Furthermore, modifications to the ethyl linker could also be explored. Introducing alkyl substituents on the α- or β-carbons of the ethyl chain would introduce steric hindrance around the sulfamoyl chloride moiety, which is likely to decrease the rate of reaction with nucleophiles.
Design of Modified Sulfamoylating Agents
The design of modified sulfamoylating agents based on the (2-phenylethyl)sulfamoyl chloride scaffold allows for the development of reagents with tailored reactivity, selectivity, and physical properties. These modifications can be guided by the structure-reactivity relationships established through systematic variation of substituents.
The synthesis of novel sulfamides derived from β-benzylphenethylamines, which are structurally related to (2-phenylethyl)amine, highlights the interest in this chemical space for developing biologically active molecules. nih.gov The synthetic strategies employed in such studies can be adapted for the preparation of a diverse library of modified (2-phenylethyl)sulfamoyl chlorides.
Strategies for Designing Modified Sulfamoylating Agents:
Introduction of Functional Groups: Incorporating functional groups that can participate in subsequent reactions or interactions. For example, a terminal alkyne or azide (B81097) could be introduced on the phenyl ring to allow for "click" chemistry applications, enabling the conjugation of the sulfamoyl moiety to other molecules.
Modulation of Lipophilicity: The lipophilicity of the sulfamoylating agent can be adjusted by introducing hydrophobic or hydrophilic substituents. This is particularly relevant in the context of medicinal chemistry, where lipophilicity plays a crucial role in drug absorption, distribution, metabolism, and excretion (ADME) properties.
Incorporation of Chiral Centers: The introduction of chiral centers, for instance, by using optically active phenylethylamine precursors, would lead to chiral sulfamoylating agents. These could be valuable in asymmetric synthesis for the diastereoselective sulfamoylation of chiral substrates.
Examples of Potential Modified (2-phenylethyl)sulfamoylating Agents:
| Modification | Potential Application |
| Introduction of a para-azido group (-N₃) | Bio-conjugation via click chemistry |
| Introduction of a long alkyl chain (e.g., -C₈H₁₇) | Increased lipophilicity for membrane-related studies |
| Use of (R)- or (S)-α-methylphenylethylamine precursor | Enantioselective sulfamoylation reactions |
| Introduction of a poly(ethylene glycol) (PEG) chain | Increased water solubility |
This table presents hypothetical modifications and their potential applications based on established chemical principles.
The synthesis of such modified agents would likely start from appropriately functionalized 2-phenylethylamines. nih.gov These precursor amines can then be converted to the corresponding sulfamoyl chlorides through established synthetic routes. The reactivity of these new agents would then need to be evaluated and correlated with their structural features to validate the design principles.
Advanced Spectroscopic and Chromatographic Methodologies for Chemical Analysis
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation
High-resolution mass spectrometry is a powerful technique for the precise mass determination of molecules, providing unequivocal confirmation of elemental composition. In the context of (2-phenylethyl)sulfamoyl chloride, HRMS plays a crucial role in both confirming the successful synthesis of the target molecule and monitoring the progress of reactions in which it is a reactant.
Reaction Monitoring: The synthesis of N-substituted sulfonamides from (2-phenylethyl)sulfamoyl chloride can be effectively monitored using HRMS. By analyzing aliquots of the reaction mixture over time, the depletion of the starting material and the formation of the desired product can be tracked with high accuracy. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.
Predicted mass spectrometry data for N-(2-phenylethyl)sulfamoyl chloride provides theoretical mass-to-charge ratios (m/z) for various adducts, which are essential for accurate mass analysis.
Table 1: Predicted Mass Spectrometry Data for N-(2-phenylethyl)sulfamoyl chloride Adducts uni.lu
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 220.01936 |
| [M+Na]⁺ | 242.00130 |
| [M-H]⁻ | 218.00480 |
| [M+NH₄]⁺ | 237.04590 |
This interactive table allows for the sorting of predicted mass spectrometry data for various adducts of N-(2-phenylethyl)sulfamoyl chloride.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental structural information, multi-dimensional NMR techniques such as COSY, HSQC, and HMBC are essential for the complete and unambiguous structural elucidation of complex molecules, including derivatives of (2-phenylethyl)sulfamoyl chloride.
¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum of a (2-phenylethyl)sulfamoyl chloride derivative would be expected to show distinct signals for the aromatic protons of the phenylethyl group, as well as the methylene protons of the ethyl chain. The chemical shifts of the protons adjacent to the nitrogen and sulfur atoms would be influenced by the electron-withdrawing nature of the sulfamoyl chloride group. Similarly, the ¹³C NMR spectrum would provide information on the number and types of carbon atoms present in the molecule.
Correlation Spectroscopy (COSY): COSY experiments are used to identify proton-proton couplings within a molecule, typically over two to three bonds. For a derivative of (2-phenylethyl)sulfamoyl chloride, COSY would reveal the connectivity between the protons on the ethyl chain and any couplings between adjacent protons on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR technique that correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This experiment is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their attached protons, whose signals are often better resolved in the ¹H NMR spectrum.
While specific multi-dimensional NMR data for (2-phenylethyl)sulfamoyl chloride is not available in the provided search results, the general principles of these techniques are well-established for the structural elucidation of organic molecules. youtube.comsdsu.eduepfl.chscribd.com
X-ray Crystallography for Solid-State Structure Determination of (2-phenylethyl)sulfamoyl chloride Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of a molecule's solid-state structure.
For derivatives of (2-phenylethyl)sulfamoyl chloride, obtaining a single crystal suitable for X-ray diffraction analysis would provide invaluable structural information. The resulting crystal structure would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the orientation of the phenyl group relative to the sulfamoyl moiety.
While a crystal structure for (2-phenylethyl)sulfamoyl chloride itself is not present in the search results, crystallographic data for related sulfonamide structures and a phenylethylaminium salt have been reported. For example, the crystal structure of N-(2-Acetylphenyl)benzenesulfonamide reveals details about the dihedral angles between the aromatic rings and the nature of intermolecular interactions. researchgate.net Similarly, the crystal structure of 2-phenylethylaminium 4-nitrophenolate monohydrate provides insights into the packing and hydrogen bonding of the phenylethylammonium cation. nih.gov This information can be used to infer potential structural features of (2-phenylethyl)sulfamoyl chloride derivatives.
Table 2: Example Crystallographic Data for a Related Sulfonamide researchgate.net
| Parameter | Value |
|---|---|
| Compound | N-(2-Acetylphenyl)benzenesulfonamide |
| Crystal system | Triclinic |
| Space group | P-1 |
| a (Å) | 7.9909 (3) |
| b (Å) | 8.6860 (4) |
| c (Å) | 10.0701 (4) |
| α (°) | 88.016 (2) |
| β (°) | 68.673 (3) |
| γ (°) | 83.424 (2) |
This interactive table presents example crystallographic data for a related sulfonamide compound, highlighting key unit cell parameters.
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Progress Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for assessing the purity of (2-phenylethyl)sulfamoyl chloride and for monitoring the progress of its reactions.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For the purity assessment of (2-phenylethyl)sulfamoyl chloride, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity determination. HPLC is also an excellent tool for reaction progress analysis, as it can separate the starting materials, intermediates, and products, providing a clear picture of the reaction's conversion over time. The development of a robust HPLC method is crucial for ensuring the quality of the final product. researchgate.netwu.ac.th
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is particularly suitable for the analysis of volatile and thermally stable compounds. While sulfamoyl chlorides can be reactive, derivatization can be employed to enhance their stability and volatility for GC-MS analysis. For instance, reaction with an alcohol could convert the sulfamoyl chloride to a more stable sulfamate (B1201201) ester. GC-MS is highly effective for identifying and quantifying impurities, even at trace levels. The mass spectrum obtained for each separated component provides a fingerprint for its identification. The analysis of phenylethylamine derivatives by GC-MS is a well-established technique. researchgate.netresearchgate.net
Table 3: General Parameters for Chromatographic Analysis of Related Compounds
| Technique | Stationary Phase | Mobile/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water | UV | Purity of Sulfonamides |
This interactive table outlines general parameters used in HPLC and GC-MS for the analysis of compounds related to (2-phenylethyl)sulfamoyl chloride.
Future Perspectives and Emerging Research Frontiers for 2 Phenylethyl Sulfamoyl Chloride
Untapped Synthetic Potential and Novel Transformations
The synthetic utility of (2-phenylethyl)sulfamoyl chloride is far from fully realized. Beyond its conventional role as a precursor to simple sulfonamides, new research horizons are opening up, suggesting a wealth of untapped potential in novel chemical transformations. The exploration of its reactivity under various conditions is expected to lead to the discovery of unprecedented synthetic methodologies.
One of the most promising areas of development lies in the generation and application of sulfamoyl radicals. Recent studies have demonstrated that sulfamoyl chlorides, in general, can be activated to form these highly reactive intermediates. This activation can be achieved through methods such as silyl (B83357) radical-mediated chlorine atom abstraction. acs.org These sulfamoyl radicals can then participate in a variety of reactions, including the hydrosulfamoylation of alkenes, providing direct access to aliphatic sulfonamides. acs.org The application of this strategy to (2-phenylethyl)sulfamoyl chloride could enable the synthesis of a diverse range of N-(2-phenylethyl)sulfonamides with complex alkyl substituents, which are not readily accessible through traditional methods.
Furthermore, the development of photocatalytic methods for the generation of sulfamoyl radicals under mild, visible-light conditions presents another exciting frontier. jove.comnih.gov This approach avoids the use of harsh reagents and high temperatures, aligning with the principles of green chemistry. The (2-phenylethyl)sulfamoyl moiety could be incorporated into various organic molecules through these photoredox-catalyzed reactions, expanding its synthetic repertoire.
The exploration of novel cycloaddition reactions involving (2-phenylethyl)sulfamoyl chloride or its derivatives is another area ripe for investigation. The development of new protocols for [n+m] cycloadditions could lead to the construction of novel heterocyclic scaffolds containing the N-(2-phenylethyl)sulfonamide motif, which may possess interesting biological activities.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of (2-phenylethyl)sulfamoyl chloride into flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates.
The synthesis of sulfonamides, the primary application of (2-phenylethyl)sulfamoyl chloride, is well-suited for adaptation to flow processes. Continuous flow reactors can improve the safety of handling sulfamoyl chlorides, which can be moisture-sensitive and potentially corrosive. Furthermore, the precise control of stoichiometry and reaction time in a flow system can lead to higher yields and purities of the desired sulfonamide products, minimizing the formation of byproducts. The ability to perform multi-step sequences in a continuous fashion without isolating intermediates can significantly streamline the synthesis of complex molecules derived from (2-phenylethyl)sulfamoyl chloride.
Automated synthesis platforms, often coupled with flow reactors, can further accelerate the discovery and optimization of new reactions and molecules. These platforms can perform a large number of experiments in parallel, systematically varying reaction conditions such as temperature, concentration, and catalyst loading. This high-throughput screening capability can be harnessed to rapidly identify optimal conditions for novel transformations involving (2-phenylethyl)sulfamoyl chloride. The data generated from these automated experiments can also be used to build predictive models for reaction outcomes, further enhancing the efficiency of the research and development process.
Exploration of New Catalytic Applications and Cascade Reactions
The development of new catalytic systems that utilize (2-phenylethyl)sulfamoyl chloride as a key reactant is a rapidly evolving area of research. While traditional methods often rely on stoichiometric reagents, catalytic approaches offer greater efficiency, atom economy, and sustainability.
One emerging area is the use of transition metal catalysis to promote novel transformations of sulfamoyl chlorides. For instance, palladium-catalyzed cross-coupling reactions could potentially be developed to directly arylate or vinylate the sulfur atom of (2-phenylethyl)sulfamoyl chloride, providing a novel route to aryl and vinyl sulfonamides. Indium-catalyzed Friedel-Crafts-type reactions have also shown promise for the direct sulfamoylation of aromatic compounds, a strategy that could be extended to (2-phenylethyl)sulfamoyl chloride for the synthesis of a variety of aryl sulfonamides under milder conditions than traditional methods.
The concept of cascade reactions, where multiple chemical transformations occur in a single synthetic operation, offers a powerful strategy for the rapid construction of molecular complexity. The reactivity of the sulfamoyl chloride functional group can be harnessed to initiate or participate in such cascades. For example, a reaction could be designed where the initial reaction of (2-phenylethyl)sulfamoyl chloride with a nucleophile generates an intermediate that then undergoes an intramolecular cyclization or rearrangement to form a complex heterocyclic product. Photocatalytically generated sulfamoyl radicals from (2-phenylethyl)sulfamoyl chloride could also be employed in radical cascade reactions, leading to the formation of multiple C-S and C-C bonds in a single step.
Harnessing Computational Chemistry for Predictive Reactivity and Rational Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby guiding experimental design and accelerating the discovery process. The application of computational methods to the study of (2-phenylethyl)sulfamoyl chloride holds significant promise for unlocking its full synthetic potential.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of (2-phenylethyl)sulfamoyl chloride. These calculations can provide valuable insights into its frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and bond dissociation energies. nih.gov This information can be used to predict its reactivity towards different reagents and to understand the mechanisms of known and novel transformations. For example, DFT can be used to model the formation and stability of the corresponding sulfamoyl radical and to predict its regioselectivity in addition reactions to alkenes.
Computational modeling can also be used for the rational design of new catalysts and reaction conditions for transformations involving (2-phenylethyl)sulfamoyl chloride. By simulating the catalytic cycle, researchers can identify key intermediates and transition states, providing a basis for optimizing catalyst structure and reaction parameters to improve efficiency and selectivity. Virtual screening of potential catalysts and substrates can be performed to identify promising candidates for experimental investigation, saving time and resources. nih.gov
Furthermore, computational tools can be used to predict the physicochemical properties of novel sulfonamides derived from (2-phenylethyl)sulfamoyl chloride, such as their solubility, stability, and potential biological activity. nih.gov This information is crucial in the context of drug discovery and materials science, allowing for the in silico design of molecules with desired properties before their synthesis.
Outlook on Expanding the Synthetic Utility of (2-phenylethyl)sulfamoyl chloride in Complex Molecule Synthesis
The future for (2-phenylethyl)sulfamoyl chloride in the synthesis of complex molecules is bright, with its utility expected to expand significantly beyond its current applications. The emerging strategies of radical-mediated reactions, novel catalytic transformations, and integration into automated synthesis platforms will undoubtedly position it as a more versatile and powerful tool for organic chemists.
A particularly promising application lies in late-stage functionalization, a strategy that involves introducing chemical modifications at a late stage in the synthesis of a complex molecule. nih.govwikipedia.org This approach is highly valuable in drug discovery, as it allows for the rapid generation of a library of analogues of a lead compound for structure-activity relationship studies. The development of mild and selective methods for introducing the (2-phenylethyl)sulfamoyl group into complex molecular scaffolds will be a key area of future research. Photocatalytic methods, in particular, hold great promise for achieving the high degree of selectivity required for successful late-stage functionalization. jove.comnih.gov
The sulfonamide moiety, which is readily installed using (2-phenylethyl)sulfamoyl chloride, is a key functional group in a wide range of pharmaceuticals and agrochemicals. The ability to synthesize novel and diverse sulfonamides using the emerging methodologies discussed in this article will have a direct impact on these fields. The unique physicochemical properties of the N-(2-phenylethyl) group may also impart desirable characteristics to the final molecules, such as improved metabolic stability or enhanced binding to biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing (2-phenylethyl)sulfamoyl chloride, and how can reaction efficiency be optimized?
- Methodology : Use chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (Cl₂CO)₂ in anhydrous solvents (e.g., dichloromethane) under inert conditions. For example, thionyl chloride reacts with sulfonamide precursors at 0°C to room temperature, followed by reflux for 12–24 hours. Purification involves trituration with hexane/ether mixtures to remove excess reagents .
- Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane). Adjust stoichiometry (1:1.5 molar ratio of sulfonamide to chlorinating agent) and solvent polarity to minimize by-products like sulfonic acids .
Q. How can structural characterization of (2-phenylethyl)sulfamoyl chloride be reliably performed?
- Analytical Techniques :
- ¹H NMR : Key signals include δ 3.73–3.94 ppm (OCH₃ in substituted aryl groups), δ 4.29–4.44 ppm (CH₂ adjacent to sulfamoyl), and aromatic protons at δ 6.6–7.7 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 264.0037 for methoxy-substituted derivatives) with deviations <5 ppm .
- Melting Point : Typically 129–149°C, depending on substituents; discrepancies >5°C indicate impurities .
Q. What storage conditions are required to maintain the stability of (2-phenylethyl)sulfamoyl chloride?
- Protocol : Store under anhydrous conditions at −20°C in sealed, argon-flushed vials. Avoid exposure to moisture or amines to prevent hydrolysis to sulfonamides. Shelf life: 3–6 months .
Advanced Research Questions
Q. How can competing side reactions (e.g., sulfonic acid formation) during synthesis be systematically addressed?
- Mitigation Strategies :
- Use scavengers like triethylamine (TEA) to trap HCl by-products.
- Pre-activate sulfonamide precursors with DMF (2–3 drops) as a catalyst to accelerate chlorination .
- Monitor pH during workup; acidic conditions favor sulfonic acid formation, so neutralize with NaHCO₃ before extraction .
Q. What mechanistic insights explain the reactivity of (2-phenylethyl)sulfamoyl chloride in radical-mediated hydrosulfamoylation?
- Radical Pathways : Under blue LED light (470 nm), Eosin Y catalyzes single-electron transfer from (TMS)₃SiH to sulfamoyl chloride, generating sulfamoyl radicals. These react with alkenes (e.g., styrene derivatives) via anti-Markovnikov addition (Figure 3 in ).
- Key Parameters : Maintain low temperatures (0–25°C) and degassed solvents (MeCN) to suppress radical termination .
Q. How do steric and electronic effects of aryl substituents influence the reactivity of sulfamoyl chlorides in coupling reactions?
- Case Study : Electron-withdrawing groups (e.g., nitro in 4-methoxy-3-nitrophenyl derivatives) reduce nucleophilicity, requiring higher temperatures (40–50°C) for amide bond formation. Steric hindrance in ortho-substituted aryl groups decreases yields by 15–20% compared to para-substituted analogs .
- Experimental Design : Compare Hammett σ values of substituents with reaction rates using kinetic studies (UV-Vis monitoring) .
Q. What strategies resolve contradictions in reported NMR data for sulfamoyl chloride derivatives?
- Troubleshooting :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
